molecular formula C14H9ClFN B120425 5-Chloro-1-(4-fluorophenyl)-1H-indole CAS No. 138900-22-8

5-Chloro-1-(4-fluorophenyl)-1H-indole

Cat. No. B120425
M. Wt: 245.68 g/mol
InChI Key: JYEKQDWSLSXYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-fluorophenyl)-1H-indole is a research compound with the molecular formula C14H9ClFN . It has a molecular weight of 245.68 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(4-fluorophenyl)-1H-indole consists of a chlorine atom and a fluorine atom attached to different carbon atoms in the indole and phenyl rings, respectively .


Physical And Chemical Properties Analysis

5-Chloro-1-(4-fluorophenyl)-1H-indole has a molecular weight of 245.68 g/mol . More specific physical and chemical properties are not detailed in the retrieved papers.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including those derived from 5-Chloro-1-(4-fluorophenyl)-1H-indole, play a significant role in organic chemistry due to their wide range of biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the importance of indole alkaloids from lysergic acid to vincristine in inspiring chemists for over a century. This classification aids in understanding new approaches to indole construction and encourages exploration within this domain, emphasizing the molecule's role in advancing synthetic methods Taber & Tirunahari, 2011.

Biomedical Significance

The review by Padmavathi et al. (2021) underlines the pharmacological significance of indole derivatives, noting their anticancer, anticonvulsant, antimicrobial, and antiviral properties. This work suggests that 5-Chloro-1-(4-fluorophenyl)-1H-indole, as a precursor to such derivatives, could have vast potential in drug discovery and development. By synthesizing and studying indole derivatives, researchers can discover novel therapeutic agents with broad applications in medicine Padmavathi et al., 2021.

Antiviral Research

Famiglini and Silvestri (2018) discuss indolylarylsulfones, highlighting the potent antiviral activity of these compounds against human immunodeficiency virus type 1 (HIV-1). The structural modifications, such as the introduction of fluorine at position 4 of the indole ring, suggest the relevance of 5-Chloro-1-(4-fluorophenyl)-1H-indole in synthesizing highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). This area of research showcases the compound's potential in developing new antiretroviral agents for AIDS treatment Famiglini & Silvestri, 2018.

Fluorescence Imaging in Neurosurgery

Acerbi et al. (2022) contribute to the understanding of intraoperative fluorescence imaging in neurosurgery, specifically in tumor visualization and therapeutic applications. While not directly mentioning 5-Chloro-1-(4-fluorophenyl)-1H-indole, the use of fluorophores in this context underlines the broader potential of fluorinated indole derivatives in enhancing diagnostic and therapeutic techniques in oncology. The exploration of novel fluorophores for surgical guidance is an exciting area where such compounds could play a significant role Acerbi et al., 2022.

properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEKQDWSLSXYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437047
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-fluorophenyl)-1H-indole

CAS RN

138900-22-8
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138900-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 5-chloro-1-(4-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(4-flourophenyl)-3-acetoxy-5-chloroindole (100.0 g, 0.33 mol) was dissolved in 1000 mL EtOH. During the next hour sodium borohydride pellets (18.7 g, 1.5 eq.) were added batchwise at reflux. The reaction mixture was stirred over night at reflux and cooled to room temperature. Concentrated HCl (appr. 50 mL until pH 1) was added and the reaction mixture was stirred at room temperature for 1 hour. 200 mL demineralized water was added, and the resulting suspension was filtrated. The filter cake was washed with further 50 mL water and 10 mL EtOH. The product was dried over night in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.